molecular formula C24H14ClN5O2 B11581587 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11581587
M. Wt: 439.9 g/mol
InChI Key: IHVOCPBMQYDABK-FYWRMAATSA-N
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Description

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic molecule with potential applications in various fields of scientific research. This compound features a benzimidazole moiety, a chlorophenoxy group, and a pyrido[1,2-a]pyrimidinone structure, making it a unique and versatile molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorophenoxy group and the pyrido[1,2-a]pyrimidinone moiety. Common reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may interact with enzymes or receptors, modulating their activity. The chlorophenoxy and pyrido[1,2-a]pyrimidinone groups can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Properties

Molecular Formula

C24H14ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H14ClN5O2/c25-17-7-1-4-10-20(17)32-23-16(24(31)30-12-6-5-11-21(30)29-23)13-15(14-26)22-27-18-8-2-3-9-19(18)28-22/h1-13H,(H,27,28)/b15-13+

InChI Key

IHVOCPBMQYDABK-FYWRMAATSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5Cl)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5Cl)C#N

Origin of Product

United States

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